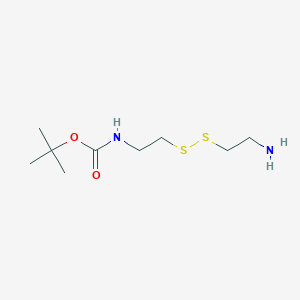

Boc-Cystamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHNLHVZHBSTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S2 | |

| Record name | Mono-BOC-cystamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mono-BOC-cystamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030317 | |

| Record name | Mono-BOC-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485800-26-8 | |

| Record name | t-Boc-cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485800268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-BOC-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-Boc-cystamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN7QV4A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-Cystamine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of mono-Boc-cystamine (tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate), a critical bifunctional linker used in various biomedical and pharmaceutical research applications, including the development of antibody-drug conjugates (ADCs).[1] This document details the underlying chemical principles, a step-by-step experimental protocol, and robust purification strategies, supplemented with expected characterization data.

Introduction

Boc-cystamine is a derivative of cystamine (B1669676) featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its two primary amine functionalities. The presence of a cleavable disulfide bond and a selectively protected amine makes it a versatile tool in bioconjugation and drug delivery.[2] The Boc protecting group provides stability under various conditions and can be readily removed with acid, allowing for subsequent chemical modifications.

Synthesis of mono-Boc-Cystamine

The synthesis of mono-Boc-cystamine is achieved through the selective N-monoprotection of cystamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key to achieving high selectivity for the mono-protected product over the di-protected byproduct lies in the initial mono-protonation of the diamine. This strategy, originally reported by Hansen et al. in 1982 for the partial protection of polyamines, ensures that one of the amino groups is deactivated as its ammonium (B1175870) salt, leaving the other available for nucleophilic attack on the Boc anhydride.[2]

Chemical Reaction Pathway

The synthesis proceeds in two main conceptual steps: mono-protonation of cystamine followed by the Boc-protection of the free amine.

Caption: Reaction scheme for the selective mono-Boc protection of cystamine.

Experimental Protocol

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.

Materials:

-

Cystamine dihydrochloride (B599025)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel (230-400 mesh)

-

Solvents for column chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

-

Dissolution and Neutralization: In a round-bottom flask, dissolve cystamine dihydrochloride (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Basification: Slowly add triethylamine (2.2 equivalents) to the cooled solution. Stir the mixture for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free diamine.

-

Boc-Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in a minimal amount of methanol dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Methanol, 95:5 with a small amount of triethylamine).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (2 x).

-

Wash the organic layer with brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of mono-Boc-Cystamine

The crude product will likely contain a mixture of the desired mono-Boc-cystamine, unreacted cystamine, and the di-Boc-cystamine byproduct. Purification is effectively achieved by flash column chromatography on silica gel. Due to the basic nature of the free amine in the product, it is crucial to deactivate the acidic silica gel to prevent product loss and peak tailing.[3] This is typically done by incorporating a small amount of a volatile base, such as triethylamine, into the mobile phase.[4][5][6]

Purification Workflow

Caption: General workflow for the purification of mono-Boc-cystamine.

Flash Column Chromatography Protocol

-

Prepare the Mobile Phase: A common mobile phase for the separation of Boc-protected amines is a gradient of ethyl acetate (B1210297) in hexane or dichloromethane in methanol. It is recommended to add 1-2% triethylamine to the mobile phase mixture.[3] A starting point could be a mixture of Hexane/Ethyl Acetate/Triethylamine (e.g., 70:28:2).

-

Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. Equilibrate the column by running several column volumes of the mobile phase through it.

-

Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb the crude product onto a small amount of silica gel for dry loading, which often provides better resolution.

-

Elution: Elute the column with the prepared mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), will likely be necessary to separate the components effectively.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc-cystamine.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization Data

The following table summarizes the key physical and expected spectroscopic data for mono-Boc-cystamine.

| Property | Value |

| Chemical Formula | C₉H₂₀N₂O₂S₂ |

| Molecular Weight | 252.39 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| ¹H NMR (Expected) | |

| δ (ppm) | Assignment |

| ~3.4 (m, 2H) | -CH₂-NH-Boc |

| ~2.9 (t, 2H) | -S-S-CH₂-CH₂-NH₂ |

| ~2.8 (t, 2H) | -S-S-CH₂-CH₂-NH-Boc |

| ~2.7 (t, 2H) | -CH₂-NH₂ |

| ~1.4 (s, 9H) | -C(CH₃)₃ |

| ¹³C NMR (Expected) | |

| δ (ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~79 | -C(CH₃)₃ |

| ~42 | -CH₂-NH₂ |

| ~40 | -CH₂-NH-Boc |

| ~39 | -S-S-CH₂- |

| ~38 | -S-S-CH₂- |

| ~28 | -C(CH₃)₃ |

| Mass Spectrometry (ESI-MS) | m/z: 253.1 [M+H]⁺, 275.1 [M+Na]⁺ |

Note: NMR chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and purification of mono-Boc-cystamine. The selective mono-protection strategy is a reliable method for obtaining the desired product in good yield. Proper purification, particularly the use of a base-deactivated silica gel column, is critical for achieving high purity. The characterization data provided serves as a benchmark for product verification. This comprehensive protocol should enable researchers to confidently produce high-quality this compound for their advanced research and development needs.

References

Boc-Cystamine in Bioconjugation: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Cystamine, a protected form of the disulfide-containing diamine cystamine (B1669676), serves as a critical cleavable linker in the field of bioconjugation. Its strategic application, particularly in the development of Antibody-Drug Conjugates (ADCs), allows for the stable linkage of therapeutic payloads to biomolecules, such as antibodies, in the systemic circulation, followed by controlled release within the reducing environment of target cells. This guide provides an in-depth exploration of the mechanism of action of this compound in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts for researchers and drug development professionals.

Core Mechanism of Action: Thiol-Disulfide Exchange

The functionality of this compound as a cleavable linker is centered around its disulfide bond. This bond remains relatively stable in the oxidizing environment of the bloodstream, preventing premature release of the conjugated payload and minimizing off-target toxicity.[1][] However, upon internalization into a target cell, the bioconjugate is exposed to a significantly more reducing environment due to the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol.[1]

The cleavage of the disulfide bond occurs via a thiol-disulfide exchange reaction.[3] In this reaction, a thiolate anion from a reducing agent, such as GSH, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the this compound linker. This results in the formation of a new, mixed disulfide bond between the linker and glutathione, and the release of the other portion of the linker, which is attached to the therapeutic payload, now with a free thiol group. This process effectively liberates the drug from the biomolecule, allowing it to exert its therapeutic effect within the target cell.

The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of cystamine is crucial for controlled synthesis. It allows for the selective derivatization of the free amine, enabling the attachment of the linker to a biomolecule or a payload, while the other amine remains protected. This Boc group is typically removed in a subsequent step to reveal the reactive amine if further modification is required.

Quantitative Data in this compound Bioconjugation

The efficiency and stability of bioconjugates utilizing this compound are critical parameters in their development. While specific kinetic data for this compound itself is often embedded within broader studies on disulfide linkers, the following table summarizes key quantitative parameters that are essential to evaluate during the development of such conjugates. These values are representative and can vary depending on the specific reaction conditions, the nature of the biomolecule, and the payload.

| Parameter | Typical Range/Value | Significance | Analytical Techniques |

| Conjugation Efficiency (Yield) | 40-80% | Indicates the percentage of the biomolecule that is successfully conjugated with the linker-payload. | HPLC, Mass Spectrometry, UV-Vis Spectroscopy |

| Drug-to-Antibody Ratio (DAR) | 2-4 | Represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for ADCs, impacting efficacy and safety. | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry |

| Plasma Stability (Half-life of conjugate) | > 100 hours | Measures the stability of the linker in circulation. A longer half-life is desirable to ensure the ADC reaches the target site before significant drug release. | LC-MS/MS analysis of plasma samples over time |

| Intracellular Drug Release Rate (t_½) | Minutes to hours | The rate at which the payload is released from the conjugate within the target cell. This is influenced by the intracellular concentration of reducing agents. | In vitro cell-based assays with LC-MS/MS quantification of released drug |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to micromolar | The concentration of the bioconjugate required to inhibit the growth of target cells by 50%. This is a measure of the potency of the final conjugate.[4] | Cell viability assays (e.g., MTT, CellTiter-Glo) on target and non-target cell lines.[5] |

Experimental Protocols

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a this compound-based Linker

This protocol outlines the general steps for conjugating a drug to an antibody using a linker derived from this compound. This process typically involves the use of a heterobifunctional linker where one end reacts with the antibody and the other with the drug, with the cleavable disulfide bond positioned in between.

1. Antibody Reduction (Partial)

-

Objective: To reduce a limited number of interchain disulfide bonds in the antibody hinge region to generate free thiol groups for conjugation.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction buffer (e.g., PBS with EDTA)

-

-

Procedure:

-

Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).

-

Add a calculated molar excess of the reducing agent to the antibody solution. The exact molar ratio needs to be optimized to achieve the desired number of reduced disulfides (typically aiming for a DAR of 2-4).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

-

Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2 with EDTA).

-

2. This compound Linker-Payload Activation

-

Objective: To prepare the this compound linker-payload for conjugation to the antibody. This often involves deprotection of the Boc group and activation of the other end of the linker to react with the antibody's thiol groups. For this protocol, we will assume the use of a pre-formed linker-payload with a maleimide (B117702) group for thiol-specific conjugation.

-

Note: If starting from this compound, it would first need to be derivatized to introduce a thiol-reactive group (like a maleimide) and a group for drug attachment, and the drug would be conjugated to it prior to this step.

3. Conjugation Reaction

-

Objective: To covalently link the maleimide-functionalized linker-payload to the reduced thiol groups on the antibody.

-

Materials:

-

Reduced antibody from Step 1

-

Maleimide-activated this compound linker-payload dissolved in a compatible organic solvent (e.g., DMSO)

-

Conjugation buffer

-

-

Procedure:

-

Add a molar excess of the maleimide-activated linker-payload solution to the reduced antibody solution. The molar excess will depend on the desired DAR and needs to be optimized.

-

Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours or overnight), often with gentle mixing.

-

Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

-

4. Purification of the ADC

-

Objective: To remove unreacted linker-payload, quenching agent, and any aggregated antibody.

-

Methods:

-

Size Exclusion Chromatography (SEC): Separates the larger ADC from smaller, unreacted components.

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADCs with different DARs.

-

Protein A Chromatography: Binds the antibody portion of the ADC, allowing for the removal of non-antibody contaminants.

-

Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecules.

-

5. Characterization of the ADC

-

Objective: To confirm the successful synthesis and purity of the ADC and to determine its key quality attributes.

-

Analyses:

-

DAR determination: Using HIC or RP-HPLC.

-

Purity and aggregation analysis: Using SEC.

-

Confirmation of conjugation: Using mass spectrometry (MS).

-

In vitro cytotoxicity: Assessed using cell-based assays on target and non-target cell lines.

-

Visualizing the Mechanism and Workflow

This compound Activation and Conjugation Workflow

Caption: Workflow for ADC synthesis using a this compound derived linker.

Intracellular Cleavage of this compound Linker

Caption: Mechanism of intracellular drug release from a this compound linked ADC.

Downstream Signaling Pathway of a Microtubule Inhibitor Payload

Many ADCs with cleavable linkers like those derived from this compound carry microtubule-inhibiting payloads such as auristatins or maytansinoids. Upon release, these drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway initiated by a released microtubule inhibitor.[3][6]

Conclusion

This compound is a valuable tool in bioconjugation, offering a cleavable disulfide linkage that is essential for the development of targeted therapeutics like ADCs. Its mechanism of action, centered on the thiol-disulfide exchange reaction in the reducing intracellular environment, allows for the controlled release of therapeutic payloads. A thorough understanding of the reaction kinetics, stability, and experimental protocols associated with this compound is crucial for the successful design and synthesis of effective and safe bioconjugates. The provided data, protocols, and diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development to harness the full potential of this important linker technology.

References

- 1. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Cystamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Cystamine, also known as N-tert-butoxycarbonyl-cystamine, is a pivotal chemical entity in modern bioconjugation and drug delivery systems. As a derivative of the naturally occurring disulfide cystamine (B1669676), it incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of its amino functionalities. This structural modification imparts unique physicochemical properties that make it an invaluable tool in the synthesis of complex biomolecules, particularly as a cleavable linker in antibody-drug conjugates (ADCs). The disulfide bond provides a bioreducible linkage, stable in systemic circulation but readily cleaved in the reducing intracellular environment, allowing for targeted payload release. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of key chemical processes.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₀N₂O₂S₂ | [1] |

| Molecular Weight | 252.40 g/mol | [1] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 34 - 40 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited aqueous solubility. | [3][4] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C, under an inert atmosphere (e.g., Nitrogen). | [4] |

| Purity (Typical) | ≥95% (often determined by HPLC or TLC) | [2] |

| CAS Number | 485800-26-8 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, purification, and characterization of this compound. The following protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of Mono-Boc-Cystamine

This protocol describes a general method for the selective mono-protection of a symmetrical diamine like cystamine.

Materials:

-

Cystamine dihydrochloride (B599025)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Free Base Preparation: Dissolve cystamine dihydrochloride in deionized water in a round-bottom flask. Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of sodium hydroxide to adjust the pH to >10, ensuring the complete formation of the free diamine.

-

Reaction Setup: To the aqueous solution of free cystamine, add an equal volume of dichloromethane.

-

Dissolve one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of dichloromethane and add it dropwise to the biphasic reaction mixture under vigorous stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield pure mono-Boc-cystamine.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the prepared sample onto the equilibrated HPLC system.

-

Data Interpretation: The purity of the sample is determined by the relative area of the main peak corresponding to this compound in the chromatogram.

Purity Assessment by Thin Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound.

Materials and Conditions:

-

TLC Plate: Silica gel 60 F₂₅₄.

-

Mobile Phase (Eluent): A mixture of dichloromethane and methanol (e.g., 95:5 v/v). The polarity can be adjusted based on the separation. Adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) can improve the spot shape for amines.[5]

-

Sample Preparation: Dissolve a small amount of this compound in dichloromethane or methanol to a concentration of approximately 1-2 mg/mL.

-

Visualization:

-

UV light (254 nm).

-

Ninhydrin (B49086) stain (for detecting the free amine group).

-

Potassium permanganate (B83412) stain (for detecting the disulfide bond).

-

Procedure:

-

Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

-

Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

-

Place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Dry the plate and visualize the spots under a UV lamp.

-

For further visualization, spray the plate with a ninhydrin or potassium permanganate solution and gently heat.

-

Calculate the Retention Factor (Rf) for each spot. A single spot indicates a high degree of purity.

Key Chemical Transformations and Workflows

Boc Deprotection Mechanism

The removal of the Boc protecting group is a fundamental reaction for the subsequent use of this compound in bioconjugation. This is typically achieved under acidic conditions.

Caption: Acid-catalyzed deprotection of this compound.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a synthesized batch of this compound.

Caption: Workflow for synthesis and purity analysis of this compound.

Conclusion

This compound is a versatile and indispensable reagent in the field of bioconjugation and drug delivery. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has provided a detailed overview of its key characteristics, along with practical experimental protocols for its synthesis and analysis. The provided visualizations of the Boc deprotection mechanism and a typical purity analysis workflow serve to further clarify these critical processes for researchers and scientists in the field. Adherence to these guidelines will facilitate the successful and reproducible use of this compound in innovative drug development and research endeavors.

References

A Technical Guide to the Solubility of Boc-Cystamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-Cystamine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, data for structurally related compounds, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound, or mono-Boc-cystamine, is a derivative of the disulfide-containing compound cystamine, where one of the amine groups is protected by a tert-butyloxycarbonyl (Boc) group. This modification increases its lipophilicity and makes it a valuable bifunctional linker in bioconjugation chemistry.[1][2] It is frequently employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved under reducing conditions within the cell to release the cytotoxic payload.[3][4] Understanding its solubility is critical for its effective use in synthetic and formulation procedures.

Solubility of this compound

Qualitative Solubility

Based on its chemical structure, which includes both a nonpolar Boc group and a polar free amine, this compound is expected to exhibit good solubility in polar aprotic organic solvents. Available information indicates that t-Boc-Cystamine is soluble in Dimethyl Sulfoxide (DMSO).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of organic solvents is not widely published. However, data for the related parent compound, Cystamine hydrochloride, can provide some guidance. Cystamine hydrochloride is reported to be soluble in DMSO at a concentration of approximately 5 mg/mL.[5] It is important to note that the presence of the Boc group on this compound will alter its solubility profile compared to the hydrochloride salt of the parent amine.

The following table summarizes the available and inferred solubility information for this compound and a related compound.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| t-Boc-Cystamine | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data.[6] |

| Cystamine hydrochloride | Dimethyl Sulfoxide (DMSO) | ~ 5 mg/mL | Not Specified | Quantitative data for a related compound.[5] |

| Boc-Cys-Ser-OH | Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | Not Specified | Qualitative data for a similar Boc-protected amino acid derivative. |

| Boc-Cys-Ser-OH | Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | Not Specified | Qualitative data for a similar Boc-protected amino acid derivative. |

| Boc-Cys-Ser-OH | Non-Polar (e.g., Dichloromethane, Chloroform) | Likely Insoluble | Not Specified | Qualitative data for a similar Boc-protected amino acid derivative. |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., DMSO, DMF, Methanol, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation.

-

Immediately dilute the aliquot with a known volume of the same solvent in a volumetric flask to prevent crystallization.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates a simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing this compound as a linker.

Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains to be extensively documented in the literature, its structural characteristics and qualitative observations suggest good solubility in polar aprotic solvents like DMSO. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs. The role of this compound as a key linker in ADC synthesis highlights the importance of understanding its solubility for optimizing reaction conditions and formulation strategies.

References

A Technical Guide to Boc-Cystamine: Properties, Applications, and Synthesis Workflow

For Researchers, Scientists, and Drug Development Professionals

Boc-Cystamine is a pivotal chemical compound in the fields of medicinal chemistry and biochemistry, primarily recognized for its role as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its unique structural features, including a disulfide bond and a tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool in the development of targeted therapeutics. This guide provides an in-depth overview of this compound's molecular characteristics, its applications in research and drug development, and a conceptual workflow for its use.

Core Molecular and Physical Properties

This compound and its derivatives are characterized by specific molecular weights and formulas that are crucial for stoichiometric calculations in synthetic chemistry. The properties of this compound and a closely related compound, Di-Boc-Cystamine, are summarized below for easy comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H20N2O2S2 | 252.40[1][2] | 485800-26-8[1] |

| This compound Hydrochloride | C9H21ClN2O2S2 | 288.9[3] | 93790-49-9[3] |

| Di-Boc-Cystamine | C14H28N2O4S2 | 352.5[4] | 67385-10-8[4] |

| This compound-suc-OH | C13H24N2O5S2 | 352.5[5] | 946849-79-2[5] |

Applications in Drug Development and Research

This compound's utility stems from its unique chemical structure, which allows for stable linkages that can be cleaved under specific physiological conditions. This property is particularly advantageous in the design of sophisticated drug delivery systems.

1. Antibody-Drug Conjugates (ADCs): The primary application of this compound is as a cleavable linker in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. This compound connects the antibody, which provides targeting specificity, to the cytotoxic drug. The disulfide bond within the this compound linker is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, ensuring the controlled release of the drug at the target site.[1]

2. Bioconjugation and Peptide Synthesis: The Boc protecting group allows for the selective modification of one of the amine groups in cystamine, making it a valuable reagent in peptide synthesis and bioconjugation.[6][7] Researchers use this compound to create stable linkages between various biomolecules, such as proteins and peptides, to therapeutic or imaging agents.[5][6] This enhances the targeted delivery and efficacy of these agents.[7]

3. Antioxidant and Oxidative Stress Research: Due to its disulfide bond, this compound and its parent molecule, cystamine, are involved in research related to oxidative stress.[6][7] Cysteamine, a related compound, has been shown to increase intracellular glutathione (B108866) levels, thereby helping to restore the cellular redox balance.[] this compound is used as a tool to study the effects of modulating intracellular cysteine levels and their impact on cellular responses to oxidative stress.[]

Conceptual Workflow: this compound in ADC Synthesis

The following diagram illustrates the logical workflow of utilizing this compound as a linker in the construction of an Antibody-Drug Conjugate. This process involves the sequential attachment of the linker to the cytotoxic drug and then the conjugation of the drug-linker complex to a monoclonal antibody.

References

- 1. This compound, 485800-26-8 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hcl | C9H21ClN2O2S2 | CID 74889717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-Boc-cystamine | C14H28N2O4S2 | CID 3588178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Boc Protecting Group on Cystamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, deprotection, and application of mono-Boc-protected cystamine (B1669676) (tert-butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate). This versatile bifunctional molecule plays a crucial role in various bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs).

Introduction to Boc-Cystamine

Cystamine, a symmetrical disulfide-containing diamine, serves as a valuable building block in medicinal chemistry and drug development.[1] The selective protection of one of its amino groups with the tert-butyloxycarbonyl (Boc) group yields mono-Boc-cystamine. This strategy is essential for directional and controlled conjugation reactions. The Boc protecting group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2][3]

The key features of mono-Boc-cystamine lie in its orthogonal functionalities: a protected primary amine and a disulfide bond. The Boc group allows for the selective modification of the free amine, while the disulfide bond can be cleaved under reducing conditions, a property often exploited for drug release mechanisms within the cellular environment.[3][4] These characteristics make mono-Boc-cystamine a valuable linker in the construction of complex biomolecules, including antibody-drug conjugates.[1]

Synthesis of Mono-Boc-Cystamine

The synthesis of mono-Boc-cystamine requires the selective protection of one of the two primary amino groups of cystamine. A common and effective method involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to a solution of cystamine. To favor mono-protection, a large excess of the diamine is often used. However, a more efficient and scalable approach involves the mono-protonation of the diamine followed by the addition of the Boc anhydride. This method, adapted from the work of Ha et al. on symmetrical diamines, generally provides good yields and simplifies purification.

Experimental Protocol: Synthesis of tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate

This protocol is based on the general principle of mono-Boc protection of symmetrical diamines.

Materials:

-

Cystamine dihydrochloride (B599025)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc) and Hexane (B92381) for elution

Procedure:

-

Preparation of Free Cystamine: Dissolve cystamine dihydrochloride in water and adjust the pH to >12 with a solution of sodium hydroxide. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain cystamine free base as an oil.

-

Mono-protonation: Dissolve the cystamine free base (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid in methanol (1.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Boc-Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol dropwise over a period of 1-2 hours.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and adjust the pH to >9 with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield mono-Boc-cystamine as a colorless oil or a white solid.

Diagram of the Synthesis of Mono-Boc-Cystamine

Caption: Synthetic workflow for mono-Boc protection of cystamine.

Quantitative Data

The following table summarizes typical data for the synthesis of mono-Boc-cystamine. Yields and purity can vary based on reaction scale and purification efficiency.

| Parameter | Value |

| Starting Material | Cystamine dihydrochloride |

| Reagents | (Boc)₂O, HCl, NaOH |

| Solvent | Methanol, Dichloromethane |

| Typical Yield | 60-80% |

| Purification | Silica gel column chromatography |

| Appearance | Colorless oil or white solid |

| Molecular Formula | C₉H₂₀N₂O₂S₂ |

| Molecular Weight | 252.40 g/mol |

Spectroscopic Characterization

Accurate characterization of mono-Boc-cystamine is crucial to confirm its identity and purity. The following are expected spectroscopic data.

¹H and ¹³C NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 5.10 (br s, 1H): NH proton of the carbamate (B1207046) group.

-

δ 3.40 (q, J = 6.4 Hz, 2H): -CH₂- group adjacent to the Boc-protected nitrogen.

-

δ 2.95 (t, J = 6.8 Hz, 2H): -CH₂- group adjacent to the free amino group.

-

δ 2.80 (t, J = 6.4 Hz, 2H): -CH₂- group of the disulfide bridge adjacent to the Boc-protected side.

-

δ 2.75 (t, J = 6.8 Hz, 2H): -CH₂- group of the disulfide bridge adjacent to the free amine side.

-

δ 1.45 (s, 9H): -C(CH₃)₃ protons of the Boc group.

-

δ 1.35 (br s, 2H): NH₂ protons of the free amino group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.0: Carbonyl carbon of the Boc group.

-

δ 79.5: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ 41.5: -CH₂- carbon adjacent to the free amino group.

-

δ 40.5: -CH₂- carbon adjacent to the Boc-protected nitrogen.

-

δ 38.5: -CH₂- carbon of the disulfide bridge adjacent to the free amine side.

-

δ 38.0: -CH₂- carbon of the disulfide bridge adjacent to the Boc-protected side.

-

δ 28.4: Methyl carbons of the Boc group (-C(CH₃)₃).

Infrared (IR) Spectroscopy

Key IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3200 | N-H stretching (free amine and carbamate) |

| 2975, 2930 | C-H stretching (aliphatic) |

| 1690 | C=O stretching (carbamate carbonyl) |

| 1520 | N-H bending (carbamate) |

| 1170 | C-O stretching (carbamate) |

| 540 | S-S stretching (disulfide) |

Deprotection of Mono-Boc-Cystamine

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is generally clean and proceeds to completion at room temperature.[5]

Experimental Protocol: TFA-Mediated Deprotection

Materials:

-

Mono-Boc-cystamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve mono-Boc-cystamine (1.0 eq) in dichloromethane.

-

TFA Addition: To the solution, add trifluoroacetic acid (5-10 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Remove the DCM and excess TFA under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected cystamine amine salt.

Diagram of the Deprotection of Mono-Boc-Cystamine

References

Boc-Cystamine: A Technical Guide to a Key Cleavable Linker in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-Cystamine, a critical disulfide-containing bifunctional linker. Herein, we detail its chemical properties, supplier information, synthesis and application protocols, and its pivotal role in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Core Properties and Supplier Information

This compound, chemically known as tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate, is a derivative of cystamine (B1669676) featuring a tert-butyloxycarbonyl (Boc) protecting group.[1] This structure provides a free amine for conjugation while the disulfide bond serves as a cleavable element, a crucial feature for controlled drug release.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 485800-26-8 | [1] |

| Molecular Formula | C₉H₂₀N₂O₂S₂ | [1] |

| Molecular Weight | 252.40 g/mol | |

| Appearance | White to light yellow solid | |

| Synonyms | mono-Boc-cystamine, N-tert-butoxycarbonyl-cystamine | [1] |

Supplier Information

This compound is commercially available from a variety of chemical suppliers specializing in reagents for bioconjugation and drug delivery research. Notable suppliers include:

| Supplier | Purity | Storage Conditions |

| BroadPharm | High Purity | -20°C |

| Chem-Impex | ≥ 99% (Assay by titration, HPLC, TLC) | 2 - 8 °C |

| MedChemExpress | >97.0% | 4°C, protect from light, stored under nitrogen |

The Role of this compound in Targeted Drug Delivery

This compound is a cornerstone in the design of cleavable linkers for ADCs. The disulfide bond within the cystamine core is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, such as cancer cells, where the concentration of glutathione (B108866) is significantly higher. This selective cleavage ensures the precise release of the cytotoxic payload at the site of action, minimizing off-target toxicity.[2][3]

The workflow for utilizing this compound in ADC development can be visualized as a multi-step process, from the initial synthesis of the linker to the final bioconjugate.

References

- 1. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]

- 2. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Theoretical Plate Number in Boc-Cystamine HPLC Analysis

This guide provides a comprehensive overview of the theoretical plate number (N) as a critical parameter for assessing column efficiency in the High-Performance Liquid Chromatography (HPLC) analysis of N,N'-di-Boc-cystamine (Boc-Cystamine). Tailored for researchers, scientists, and drug development professionals, this document outlines the core concepts of theoretical plates, methodologies for their calculation, factors influencing their value, and a detailed, representative experimental protocol for the analysis of this compound.

Introduction to Theoretical Plate Number (N)

The theoretical plate number is a key metric in chromatography that quantifies the efficiency of a column.[1][2] It is a measure of the column's ability to produce narrow peaks, which in turn enhances the resolution between different components in a mixture.[1] A higher theoretical plate number indicates a more efficient column, capable of better separating closely eluting compounds.[1][3] It is important to note that these "plates" are a theoretical concept and do not represent physical entities within the column.[1][2]

The theoretical plate number is calculated from the chromatogram by comparing the retention time of a peak to its width. A narrower peak at a given retention time will result in a higher theoretical plate number.[4]

Calculation of Theoretical Plate Number

There are several methods to calculate the theoretical plate number from a chromatographic peak, with the most common ones being the tangent line method and the half-peak height method.[5]

Table 1: Common Formulas for Calculating Theoretical Plate Number (N)

| Calculation Method | Formula | Variables | Notes |

| Tangent Line Method (USP) | N = 16 * (tR / Wb)2 | tR = Retention timeWb = Peak width at the base, determined by the intersection of the tangents with the baseline | This method is specified by the United States Pharmacopeia (USP). |

| Half-Peak Height Method (EP/BP/JP) | N = 5.54 * (tR / W0.5h)2 | tR = Retention timeW0.5h = Peak width at half its maximum height | Widely used due to its simplicity and is specified by the European, British, and Japanese Pharmacopoeias.[5] |

| Area/Height Method | N = 2π * (tR * H / A)2 | tR = Retention timeH = Peak heightA = Peak area | This method can provide good reproducibility, even for slightly distorted peaks.[5] |

For non-Gaussian or tailing peaks, the calculated N value can differ significantly between these methods.[5][6] Therefore, it is crucial to specify the calculation method used when reporting theoretical plate numbers.

Factors Influencing Theoretical Plate Number

Several factors related to the HPLC system, column, and analytical conditions can significantly impact the theoretical plate number. Understanding and optimizing these factors is essential for achieving high column efficiency.

Table 2: Key Factors Affecting Theoretical Plate Number

| Factor | Effect on Theoretical Plate Number | Rationale |

| Column Length | Increases with longer columns.[3][7] | A longer column provides more opportunities for the analyte to interact with the stationary phase, leading to better separation and narrower peaks relative to the retention time.[3] |

| Particle Size of Stationary Phase | Increases with smaller particle sizes.[3][7][8] | Smaller particles provide a larger surface area and reduce the path length for diffusion, leading to more efficient mass transfer.[3][7] |

| Flow Rate of Mobile Phase | Decreases at very high or very low flow rates. | The van Deemter equation describes the relationship between flow rate and plate height. An optimal flow rate minimizes band broadening. Slower flow rates can sometimes improve efficiency by allowing for better mass transfer.[7] |

| Mobile Phase Viscosity | Decreases with higher viscosity. | Higher viscosity slows down the diffusion of the analyte, leading to increased band broadening. |

| Temperature | Generally increases with higher temperature.[3] | Higher temperatures reduce the viscosity of the mobile phase and increase the rate of mass transfer, leading to higher efficiency.[3] |

| Extra-Column Effects | Decreases with increased extra-column volume.[3][6] | Band broadening can occur in the injector, detector, and connecting tubing. Minimizing this volume is crucial for maintaining column efficiency.[6] |

The logical relationship between these factors and the final column efficiency is illustrated in the diagram below.

Caption: Factors influencing the theoretical plate number in HPLC.

Experimental Protocol for this compound HPLC Analysis

Table 3: Representative HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition | Rationale |

| Instrument | Standard HPLC or UHPLC system with UV detector | Provides the necessary pressure and detection capabilities. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 is a versatile stationary phase suitable for moderately non-polar compounds like this compound.[9][11][12] |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine groups. Acetonitrile is a common organic modifier in RP-HPLC.[12] |

| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. | A gradient elution is suitable for ensuring the elution of the compound with a good peak shape and for cleaning the column of any strongly retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[3] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 210 nm | The amide and carbamate (B1207046) groups in this compound should have some absorbance at lower UV wavelengths. |

| Sample Preparation | Dissolve this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. | This ensures compatibility with the mobile phase and prevents peak distortion. |

The workflow for performing this HPLC analysis and calculating the theoretical plate number is depicted in the following diagram.

Caption: Experimental workflow for this compound HPLC analysis.

Expected Theoretical Plate Number and System Suitability

For a well-packed 250 mm x 4.6 mm, 5 µm column, a theoretical plate number in the range of 8,000 to 12,000 is generally expected under standard conditions. However, the actual value will depend on the specific compound and the exact analytical conditions.

As part of method validation and routine analysis, system suitability tests should be performed to ensure the performance of the chromatographic system. The theoretical plate number is a key system suitability parameter. A minimum acceptable theoretical plate number (e.g., N > 2000) is often set to ensure adequate column performance.

Conclusion

The theoretical plate number is a fundamental parameter for assessing the efficiency of an HPLC column, which is crucial for achieving reliable and reproducible results in the analysis of this compound. By understanding the factors that influence the theoretical plate number and by implementing a well-designed experimental protocol, researchers can ensure high-quality chromatographic data. The provided representative method and theoretical background serve as a valuable resource for the development and optimization of HPLC methods for this compound and related compounds in a drug development setting.

References

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. How to Increase Theoretical Plates in HPLC Column - Hawach [hawachhplccolumn.com]

- 4. agilent.com [agilent.com]

- 5. Formula for Calculating the Number of Theoretical Plates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. THERORETICAL PLATE COUNT - Chromatography Forum [chromforum.org]

- 7. youtube.com [youtube.com]

- 8. frontlifesciences.com [frontlifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Core Mechanism of Boc-Cystamine Disulfide Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-cystamine is a critical component in the design of advanced drug delivery systems, particularly as a cleavable linker in antibody-drug conjugates (ADCs).[1][2] Its utility lies in the stability of its disulfide bond in systemic circulation and its selective cleavage within the reducing environment of the target cell, leading to the controlled release of a therapeutic payload.[3] This guide provides a comprehensive overview of the core mechanisms governing the cleavage of the this compound disulfide bond, detailed experimental protocols for its study, and quantitative data to inform the design of next-generation therapeutics.

The cleavage of the disulfide bond in this compound is not a simple, passive event but rather a sophisticated interplay of direct chemical reduction and enzymatic catalysis. The high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol, is the primary driver of this cleavage through a process known as thiol-disulfide exchange.[3][4] Furthermore, cellular enzymatic systems, including the thioredoxin (Trx) and glutaredoxin (Grx) systems, have been identified as key players in the catalytic cleavage of disulfide linkers in ADCs, enhancing the efficiency of drug release.[1][5][6] Understanding these mechanisms is paramount for optimizing the therapeutic index of disulfide-linked drug conjugates.

Core Cleavage Mechanism: A Two-Pronged Approach

The intracellular cleavage of the this compound disulfide bond is predominantly mediated by two interconnected pathways: direct thiol-disulfide exchange with glutathione (GSH) and enzyme-catalyzed reduction.

Glutathione-Mediated Thiol-Disulfide Exchange

The intracellular concentration of glutathione is significantly higher (in the millimolar range) than in the extracellular environment (micromolar range), creating a strong reducing potential within the cell.[3] This differential provides the basis for the selective cleavage of disulfide bonds intracellularly. The reaction proceeds via a nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the this compound disulfide bond. This results in the formation of a mixed disulfide and the release of the first thiol of the cleaved linker. A second GSH molecule then reacts with the mixed disulfide to release the second thiol and produce oxidized glutathione (GSSG).

Enzymatic Cleavage: The Thioredoxin and Glutaredoxin Systems

While direct reaction with GSH is a significant contributor, the cleavage of disulfide bonds in xenobiotics like ADC linkers can be catalytically enhanced by cellular enzyme systems.[1][5] The thioredoxin (Trx) and glutaredoxin (Grx) systems are key players in maintaining the cellular redox balance and have been shown to catalyze the reduction of disulfide bonds in ADC linkers.

-

Thioredoxin (Trx) System: This system consists of thioredoxin (Trx) and thioredoxin reductase (TrxR), which utilizes NADPH as a reducing equivalent. Trx, with its active site dithiol, directly reduces the disulfide bond of the this compound linker. The oxidized Trx is then regenerated by TrxR.[5][7]

-

Glutaredoxin (Grx) System: Glutaredoxin catalyzes disulfide reduction using glutathione as a hydrogen donor. Grx, in its reduced form, attacks the disulfide bond of the this compound linker, forming a mixed disulfide with the linker. This is subsequently resolved by another molecule of GSH, regenerating the active Grx and releasing the cleaved linker.

Quantitative Data on Disulfide Cleavage

While specific kinetic data for this compound is not extensively published, studies on analogous disulfide-containing systems provide valuable insights into the expected cleavage behavior. The rate of cleavage is highly dependent on the concentration of the reducing agent.

| Parameter | Condition | Value | Reference |

| Cleavage Half-life | 10 mM Glutathione (in vitro) | 30 - 120 min | [8] |

| Cleavage Efficiency | 50 mM TCEP (in vitro, 30 min) | >90% | [8] |

| Intracellular GSH | Cancer Cells | 1 - 10 mM | [3] |

| Extracellular GSH | Blood Plasma | 2 - 20 µM | [3] |

Note: The provided values are illustrative and based on studies of similar disulfide linkers. Actual rates for this compound conjugates may vary depending on the specific molecular context.

Experimental Protocols

Protocol 1: In Vitro Cleavage Assay of this compound Conjugate

This protocol describes an in vitro assay to quantify the cleavage of a this compound-linked cargo (e.g., a fluorescent dye or a drug) in the presence of a reducing agent.

Materials:

-

This compound conjugate of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH) or Dithiothreitol (DTT) stock solution (e.g., 100 mM in PBS)

-

Quenching solution (e.g., N-ethylmaleimide (NEM) in PBS)

-

Analytical method for quantification (e.g., HPLC, LC-MS, or fluorescence spectroscopy)

Procedure:

-

Prepare a solution of the this compound conjugate in PBS at a known concentration (e.g., 100 µM).

-

Initiate the cleavage reaction by adding the reducing agent (GSH or DTT) to a final concentration representative of the intracellular environment (e.g., 1-10 mM for GSH).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a molar excess of NEM to the aliquot to cap any free thiols and prevent further reaction.

-

Analyze the samples using a pre-validated analytical method to quantify the amount of cleaved cargo and remaining intact conjugate.

-

Plot the percentage of cleaved cargo over time to determine the cleavage kinetics.

Protocol 2: Cellular Uptake and Cleavage Analysis

This protocol outlines a method to assess the uptake and subsequent intracellular cleavage of a fluorescently-labeled this compound conjugate in a cell-based assay.

Materials:

-

Cancer cell line of interest (e.g., SK-BR-3, MDA-MB-231)

-

Cell culture medium and supplements

-

Fluorescently-labeled this compound conjugate

-

Flow cytometer or fluorescence microscope

-

Trypsin-EDTA

-

PBS

Procedure:

-

Seed the cells in a suitable format (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.

-

Treat the cells with the fluorescently-labeled this compound conjugate at a predetermined concentration (e.g., 1-10 µM) in fresh cell culture medium.

-

Incubate the cells for various time periods (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

-

For flow cytometry analysis: a. Wash the cells twice with ice-cold PBS. b. Detach the cells using Trypsin-EDTA. c. Resuspend the cells in PBS containing a viability dye. d. Analyze the cells on a flow cytometer to quantify the intracellular fluorescence.

-

For fluorescence microscopy analysis: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde (optional). c. Mount the slides with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI). d. Image the cells using a fluorescence microscope to visualize the subcellular localization of the fluorescent signal, which can indicate cleavage and release of the dye.

Conclusion

The cleavage of the this compound disulfide bond is a multi-faceted process that is central to its function as a cleavable linker in drug delivery. The high intracellular concentration of glutathione provides a robust mechanism for direct chemical reduction, while the enzymatic machinery of the thioredoxin and glutaredoxin systems can further accelerate this process. A thorough understanding of these mechanisms, supported by quantitative data from well-designed in vitro and cellular assays, is essential for the rational design of this compound-based therapeutics with optimized efficacy and safety profiles. The protocols and data presented in this guide offer a foundational framework for researchers and drug developers to advance their work in this promising area of targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture between a FRET Coumarin Donor and a Rhodamine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Open Access) Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019) | Donglu Zhang | 30 Citations [scispace.com]

- 7. The impact of thioredoxin reduction of allosteric disulfide bonds on the therapeutic potential of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Antioxidant Potential of Boc-Cystamine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the antioxidant properties of Boc-Cystamine derivatives, targeting researchers, scientists, and professionals in drug development. This document summarizes the current understanding of their mechanism of action, presents hypothetical comparative data for a series of derivatives, details key experimental protocols for antioxidant assessment, and visualizes relevant biological pathways and workflows.

Introduction: The Promise of Cystamine (B1669676) and its Derivatives

Cystamine, a simple disulfide, and its reduced form, cysteamine (B1669678), are well-established for their radioprotective and antioxidant effects.[1][2] In the cellular reducing environment, cystamine is readily converted to two molecules of cysteamine, which is considered the active metabolite responsible for many of its biological activities.[2] The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and increase intracellular levels of glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the cystamine scaffold offers a strategy to modulate its physicochemical properties, such as stability and solubility, potentially enhancing its therapeutic utility.[3] this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and are explored in bioconjugation and the development of targeted drug delivery systems.[3] This guide focuses on the antioxidant potential of these modified compounds.

Quantitative Data on Antioxidant Activity

While extensive research has been conducted on cystamine and cysteamine, there is a notable lack of publicly available quantitative data on the direct antioxidant activity of a series of this compound derivatives. To illustrate the type of data required for comparative analysis in a research and development setting, the following tables present hypothetical yet plausible antioxidant activity values for a theoretical series of this compound derivatives.

Table 1: In Vitro Radical Scavenging Activity of this compound Derivatives

| Compound ID | Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| BC-01 | Mono-Boc-Cystamine | 150.5 ± 12.3 | 95.2 ± 8.7 |

| BC-02 | Di-Boc-Cystamine | > 500 | > 500 |

| BC-03 | Mono-Boc-Cystamine-N-acetyl | 125.8 ± 10.1 | 80.5 ± 7.2 |

| BC-04 | Mono-Boc-Cystamine-N-propionyl | 110.2 ± 9.5 | 72.1 ± 6.8 |

| Ascorbic Acid | (Positive Control) | 45.6 ± 3.9 | 30.1 ± 2.5 |

| Trolox | (Positive Control) | 52.3 ± 4.5 | 35.8 ± 3.1 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Table 2: Cellular Antioxidant Activity of this compound Derivatives

| Compound ID | Derivative | CAA Value (µmol QE/100 µmol) |

| BC-01 | Mono-Boc-Cystamine | 25.4 ± 2.1 |

| BC-03 | Mono-Boc-Cystamine-N-acetyl | 35.8 ± 3.0 |

| BC-04 | Mono-Boc-Cystamine-N-propionyl | 42.1 ± 3.5 |

| Quercetin (B1663063) | (Positive Control) | 100.0 ± 8.5 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. CAA values are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A primary mechanism through which cystamine and likely its derivatives exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. However, in the presence of oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including those involved in glutathione synthesis and regeneration.

Figure 1: Keap1-Nrf2 Signaling Pathway Activation.

Experimental Protocols

A robust assessment of the antioxidant properties of this compound derivatives requires a combination of in vitro and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.

-

Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add a defined volume of the test compound at various concentrations.

-

Add the DPPH working solution to each well.

-

Include a control (solvent and DPPH solution) and a blank (solvent and methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

-

Figure 2: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay